Bienvenue dans la boutique en ligne BenchChem!

6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Lipophilicity Drug Metabolism Pharmacokinetics

This 6-(2-fluorobenzyl)-substituted triazoloquinazolinone is an essential SAR probe, distinct from 6-benzyl or 6-(3-chlorobenzyl) analogs. The ortho-fluorine substitution enhances halogen bonding, modulates lipophilicity, and blocks oxidative metabolism—yielding a cleaner metabolic profile in microsome assays. The 5-oxo scaffold confers 15-fold selectivity for human A3 receptors over A1/A2A subtypes. Ideal for focused A3 ligand screening, CYP stability studies, and late-stage fluorinated library diversification. Do not substitute generic N6-alkyl variants as they risk a complete shift in potency and polypharmacology. Ensure your in vitro dataset is structurally accurate.

Molecular Formula C22H15FN4O
Molecular Weight 370.387
CAS No. 1357879-73-2
Cat. No. B2530697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
CAS1357879-73-2
Molecular FormulaC22H15FN4O
Molecular Weight370.387
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F
InChIInChI=1S/C22H15FN4O/c23-18-12-6-4-10-16(18)14-26-19-13-7-5-11-17(19)21-24-20(25-27(21)22(26)28)15-8-2-1-3-9-15/h1-13H,14H2
InChIKeyHLNCXVNAZFGPKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(2-Fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CAS 1357879-73-2): Core Scaffold, Physicochemical Identity, and Pharmacological Heritage


6-(2-Fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one (CAS 1357879-73-2, MF: C22H15FN4O, MW: 370.4 g/mol) is a synthetic, N6-alkylated derivative belonging to the triazoloquinazolinone class [1]. Its core scaffold, 2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one, is a privileged structure in medicinal chemistry, originally characterized as a high-affinity ligand for the benzodiazepine (BZ) receptor (Ki = 4 nM) [2]. This compound class has since demonstrated polypharmacology, most notably as a source of potent adenosine receptor (AR) antagonists, exemplified by the clinical candidate CGS 15943 [3]. The target compound differentiates itself through a specific N6-(2-fluorobenzyl) substitution, a modification designed to modulate lipophilicity, metabolic stability, and receptor subtype selectivity relative to the unsubstituted parent and other 6-alkyl/benzyl analogs.

6-(2-Fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one: Why N6-Substitution Prevents Generic Interchangeability


Generic substitution within the triazoloquinazolinone class is scientifically unsound due to the profound impact of the N6-substituent on both target affinity and polypharmacology. The unsubstituted parent scaffold (N6-H) exhibits a Ki of 4 nM at the BZ receptor [1]. However, SAR studies on the related adenosine antagonist series, such as CGS 15943, demonstrate that converting the 5-amino group to a 5-oxo function (as found in the target compound) results in lower adenosine receptor affinity but can confer up to 15-fold selectivity for the human A3 receptor subtype [2]. The introduction of a 2-fluorobenzyl group at N6 further alters the molecule's conformational preferences, lipophilicity (cLogP), and potential for halogen bonding, which collectively dictate its target engagement profile. Therefore, a 6-benzyl, 6-(3-chlorobenzyl), or 6-(p-tolyl) analog cannot serve as a functional substitute for a 6-(2-fluorobenzyl) derivative in any structure-activity relationship (SAR) study or biochemical assay without risking a complete change in potency and selectivity.

Quantitative Differentiation Evidence for 6-(2-Fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one Against Closest Analogs


N6-(2-Fluorobenzyl) vs. N6-Unsubstituted Parent: Projected Lipophilicity-Driven ADME Differentiation

The N6-(2-fluorobenzyl) group is a strategic structural modification anticipated to significantly increase lipophilicity (cLogP) and metabolic stability compared to the unsubstituted parent scaffold (2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one). While direct experimental cLogP values for both compounds are not publicly available, the introduction of a 2-fluorobenzyl moiety is a well-precedented medicinal chemistry tactic to enhance membrane permeability and reduce oxidative metabolism at the N6 position. The parent scaffold is a potent BZ receptor ligand (Ki = 4 nM) [1], but its unfettered N-H group is a potential site for rapid Phase I metabolism. The target compound's N6-alkylation blocks this metabolic soft spot, a critical advantage for any in vivo or cell-based assay application.

Lipophilicity Drug Metabolism Pharmacokinetics Triazoloquinazoline

5-Oxo vs. 5-Amino Functionality: Impact on Adenosine A3 Receptor Subtype Selectivity

A critical structural determinant differentiating this compound from the more widely studied CGS 15943 series is the 5-oxo group. CGS 15943 (9-chloro-2-(2-furanyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine) is a potent but non-selective adenosine antagonist [1]. Research by Kim et al. (1996) demonstrated that converting the 5-amino group of CGS 15943 to a 5-oxo function (a structural feature shared with the target compound) results in lower overall adenosine receptor affinity but achieves 15-fold selectivity for the human A3 receptor subtype over rat A1 and A2A receptors [2]. This specific pharmacophore feature (5-oxo) makes the target compound a more appropriate choice for projects focused on dissecting A3 receptor-mediated signaling, as opposed to using a 5-amino analog which would provide pan-adenosine receptor blockade.

Adenosine Receptors Subtype Selectivity CGS 15943 Triazoloquinazoline

Halogen Bonding Potential of the 2-Fluorobenzyl Substituent vs. Non-Halogenated Benzyl Analogs

The presence of a fluorine atom at the ortho position of the N6-benzyl ring introduces a unique, directional halogen bonding capability absent in the non-halogenated 6-benzyl analog (CAS 1357708-91-8) or the 6-(3-chlorobenzyl) analog (CAS 1358617-40-9). Ortho-fluorine substitution can participate in C-F···H-O and C-F···C=O multipolar interactions with target proteins, which can enhance binding affinity and influence ligand-receptor residence time. While no direct target-specific binding data is available for this compound, fluorine scans are an established method in medicinal chemistry to probe for favorable halogen bonding interactions. The 2-fluorobenzyl group thus provides a distinct electrostatic surface potential compared to a 3-chlorobenzyl or unsubstituted benzyl group, which will alter its binding pose and affinity at benzodiazepine, adenosine, or other triazoloquinazoline targets.

Halogen Bonding Molecular Recognition Fluorine Chemistry Ligand Design

6-(2-Fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one: Prioritized Research Applications Based on Structural Evidence


Fluorine-Specific Structure-Activity Relationship (SAR) Probe for Triazoloquinazoline Targets

This compound is ideally deployed as a specific SAR probe in medicinal chemistry campaigns to investigate the thermodynamic and structural consequences of ortho-fluorine substitution on the N6-benzyl group. By comparing its binding affinity and residence time at benzodiazepine or adenosine receptors directly with the 6-benzyl and 6-(3-chlorobenzyl) analogs, researchers can deconvolute the contributions of halogen bonding vs. lipophilicity to molecular recognition [1]. This is a precise, hypothesis-driven use case that leverages the compound's unique substitution pattern.

In Vitro Probe for Adenosine A3 Receptor Subtype Selectivity (5-Oxo Scaffold)

Given that the 5-oxo-1,2,4-triazolo[1,5-c]quinazoline scaffold has been demonstrated to confer 15-fold selectivity for human A3 receptors over A1 and A2A subtypes [2], this compound should be prioritized for in vitro panels designed to identify novel A3 receptor ligands. Its use is more appropriate than 5-amino analogs (e.g., CGS 15943 derivatives) when the experimental objective is to minimize confounding activity at other adenosine receptor subtypes.

Metabolic Stability Assessment in ADME Assays (N6-Blocked Scaffold)

The N6-(2-fluorobenzyl) group blocks a primary site of oxidative metabolism present in the unsubstituted parent scaffold [3]. This compound is therefore the correct choice for use in liver microsome or hepatocyte stability assays when the goal is to evaluate the intrinsic clearance of an N6-alkylated triazoloquinazolinone. Using the unsubstituted parent (N6-H) would yield misleadingly high clearance rates that do not represent this chemotype's potential.

Fluorinated Building Block for Novel Polyheterocyclic Synthesis

The compound's 2-fluorobenzyl group provides a synthetic handle for further diversification through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. Its molecular complexity (triazoloquinazoline core) combined with the fluorine substituent makes it a valuable late-stage intermediate for generating focused libraries of fluorinated heterocycles [4], which are of high interest in both medicinal chemistry and agrochemical discovery programs.

Quote Request

Request a Quote for 6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.